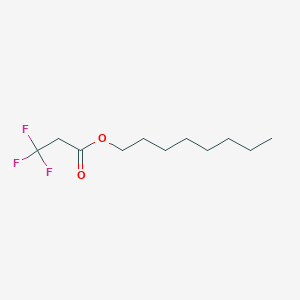

Octyl 3,3,3-trifluoropropanoate

Beschreibung

Octyl 3,3,3-trifluoropropanoate is a fluorinated ester compound characterized by an octyl chain esterified to a 3,3,3-trifluoropropanoic acid moiety. The trifluoromethyl (-CF₃) group confers unique physicochemical properties, including enhanced electronegativity, thermal stability, and hydrophobicity compared to non-fluorinated esters.

Eigenschaften

CAS-Nummer |

116044-36-1 |

|---|---|

Molekularformel |

C11H19F3O2 |

Molekulargewicht |

240.26 g/mol |

IUPAC-Name |

octyl 3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C11H19F3O2/c1-2-3-4-5-6-7-8-16-10(15)9-11(12,13)14/h2-9H2,1H3 |

InChI-Schlüssel |

XLBNISJOUFHFBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC(=O)CC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octyl 3,3,3-trifluoropropanoate typically involves the esterification of octanol with 3,3,3-trifluoropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of octyl 3,3,3-trifluoropropanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as fractional distillation and chromatography ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Octyl 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield octanol and 3,3,3-trifluoropropanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: Octanol and 3,3,3-trifluoropropanoic acid.

Reduction: Octyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Octyl 3,3,3-trifluoropropanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized molecules .

Biology and Medicine: In biological research, octyl 3,3,3-trifluoropropanoate is used as a probe to study enzyme interactions and metabolic pathways involving esterases. Its fluorinated nature makes it a valuable tool in the development of imaging agents and pharmaceuticals .

Industry: The compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its stability and unique chemical properties make it suitable for use in high-performance materials and coatings .

Wirkmechanismus

The mechanism of action of octyl 3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (octanol and 3,3,3-trifluoropropanoic acid). The trifluoromethyl group can modulate the activity of enzymes and receptors by altering their binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-Hydroxy-3-Phenylpropanoate (2a)

Structural Differences :

- Functional Groups: Ethyl 3-hydroxy-3-phenylpropanoate (2a) contains a hydroxyl (-OH) and phenyl group, whereas octyl 3,3,3-trifluoropropanoate features a fully fluorinated -CF₃ group and lacks aromaticity.

- Chain Length : The ethyl ester (C₂) has a shorter alkyl chain than the octyl (C₈) group.

Physicochemical Properties :

- Reactivity: The -OH group in 2a may participate in acid-base reactions or ester hydrolysis, whereas the -CF₃ group in octyl 3,3,3-trifluoropropanoate enhances chemical inertness.

Siloxanes and Silicones with 3,3,3-Trifluoropropyl Groups

Structural Differences :

- Backbone: Siloxanes (e.g., [69430-44-0], [69430-43-9]) feature silicon-oxygen polymer backbones, unlike the carbon-based ester structure of octyl 3,3,3-trifluoropropanoate.

- Fluorination : Both classes incorporate -CF₃ groups, but siloxanes integrate them as side chains rather than ester substituents .

Physicochemical Properties :

- Thermal Stability : Siloxanes with -CF₃ groups exhibit exceptional thermal stability (>300°C), surpassing typical fluorinated esters.

- Hydrophobicity: The octyl chain in octyl 3,3,3-trifluoropropanoate may enhance lipophilicity, while siloxanes demonstrate both hydrophobicity and flexibility due to their Si-O backbone .

Sodium Octyl Sulfate

Structural Differences :

- Functional Groups: Sodium octyl sulfate is an anionic surfactant with a sulfate head group, contrasting with the ester linkage in octyl 3,3,3-trifluoropropanoate.

Physicochemical Properties :

- Solubility : Sodium octyl sulfate is highly water-soluble due to its ionic nature, while the fluorinated ester’s hydrophobicity limits aqueous solubility.

- Surface Activity: Both compounds may act as surfactants, but sodium octyl sulfate’s ionic character enables stronger micelle formation, whereas the fluorinated ester could reduce surface tension in nonpolar systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.